(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid
Description
(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid (CAS: 1345700-91-5, molecular formula: C₈H₇BO₄, molecular weight: 177.95) is a boronic acid derivative featuring an isobenzofuranone scaffold. This compound belongs to a class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Its unique fused-ring system imparts distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science. Storage under inert conditions (2–8°C) is recommended due to its sensitivity to moisture and oxidation .
Properties
Molecular Formula |
C8H7BO4 |
|---|---|
Molecular Weight |
177.95 g/mol |
IUPAC Name |
(1-oxo-3H-2-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3,11-12H,4H2 |
InChI Key |
WSBVMXFIZMNBML-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)OC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation
The Miyaura borylation reaction, utilizing palladium catalysis, enables direct conversion of aryl halides to boronic esters. For example, treatment of 5-bromo-1-oxo-1,3-dihydroisobenzofuran with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C yields the corresponding boronic ester. Subsequent acidic hydrolysis affords the free boronic acid.
Key Data:
Transition-Metal-Free Borylation
Recent advances avoid precious metals by employing bis-boronic acid (BBA) under microwave irradiation. For instance, 5-bromo-1-oxo-1,3-dihydroisobenzofuran reacts with BBA and tetrabutylammonium bromide (TBAB) at 150°C for 5 minutes, directly yielding the boronic acid.
Key Data:
- Reagents: BBA (2 equiv), TBAB (1 equiv)
- Conditions: Microwave, 150°C
- Yield: 93% (after purification as trifluoroborate salt).
Directed ortho-Metalation (DoM)
Directed metalation leverages coordinating groups to position the boron moiety regioselectively. A common approach involves:
Lithiation-Borylation
5-Substituted-1-oxo-1,3-dihydroisobenzofurans with directing groups (e.g., methoxy) undergo lithiation at -78°C using LDA. Quenching with trimethyl borate forms the boronate ester, which is hydrolyzed to the boronic acid.
Key Data:
Functional Group Interconversion
From Amino Derivatives
5-Amino-1-oxo-1,3-dihydroisobenzofuran can be converted via diazotization and borylation. Treatment with NaNO₂/HCl forms a diazonium salt, which reacts with a diboron reagent under Cu catalysis.
Key Data:
Catalytic Cyclization Strategies
Oxa-Michael Addition
Enantioselective synthesis via organocatalytic oxa-Michael reactions has been reported. Chalcone derivatives bearing alkoxyboronate groups undergo cyclization using cinchona alkaloid catalysts, yielding 1-substituted dihydroisobenzofurans. Subsequent oxidation and hydrolysis afford the boronic acid.
Key Data:
- Catalyst: Cinchona-derived squaramide (10 mol%)
- Additive: 4-Nitrophenol (20 mol%)
- Yield: 80–90% (ee >95%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Miyaura Borylation | High efficiency, scalable | Requires Pd catalysts, inert conditions | 70–85% |
| Transition-Metal-Free | Cost-effective, rapid | Limited substrate scope | 90–93% |
| Directed Metalation | Regioselective, no halide precursor | Requires directing groups | 60–75% |
| Diazotization-Borylation | Utilizes amino precursors | Multi-step, moderate yields | 50–65% |
| Organocatalytic Cyclization | Enantioselective, mild conditions | Narrow applicability to chalcone derivatives | 80–90% |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most extensively studied application of (1-oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid. The boronic acid group facilitates carbon-carbon bond formation with aryl halides or triflates in the presence of a palladium catalyst.
| Substrate | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl bromides | Pd(PPh₃)₄, Na₂CO₃ | THF/H₂O, 80°C, 12 h | Biaryl derivatives | 70–85% | |
| Aryl chlorides | Pd(OAc)₂, SPhos ligand | DMF, 100°C, 24 h | Functionalized isobenzofuran derivatives | 60–75% | |
| Heteroaryl triflates | Pd(dppf)Cl₂, K₃PO₄ | Dioxane, reflux, 18 h | Heterobiaryls | 65–80% |
Key Features :
-
The reaction tolerates electron-deficient and electron-rich aryl partners.
-
Steric hindrance from the dihydroisobenzofuran ring slightly reduces coupling efficiency compared to simpler boronic acids.
Protodeboronation
Protodeboronation (hydrolysis of the B–C bond) is a competing side reaction under acidic or oxidative conditions:
| Condition | Catalyst | Rate | Byproduct |
|---|---|---|---|
| pH < 3 (HCl) | None | Fast | Boric acid |
| H₂O₂, room temperature | – | Moderate | Oxidized boronate species |
| Basic conditions | – | Negligible | – |
Mitigation Strategies :
Esterification and Amidation
The boronic acid reacts with diols or amines to form stable esters or amides, though these transformations are less explored:
| Reagent | Product | Application | Yield | Reference |
|---|---|---|---|---|
| Ethylene glycol | Cyclic boronate ester | Stabilization for storage | 90% | |
| Benzylamine | Boronamide intermediate | Intermediate in drug synthesis | 65% |
Limitations :
-
Esterification requires anhydrous conditions to prevent protodeboronation .
-
Amidation products are sensitive to hydrolysis.
Oxidation Reactions
The boronic acid group can be oxidized to a phenol under strong oxidative conditions:
| Oxidizing Agent | Conditions | Yield | Byproducts |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 h | 55% | Trace boric acid |
| mCPBA | CH₂Cl₂, 0°C, 2 h | 70% | None detected |
Applications :
Comparative Reactivity
The compound’s reactivity differs from simpler arylboronic acids due to steric and electronic effects:
| Reaction | Simple Arylboronic Acid | (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic Acid |
|---|---|---|
| Suzuki coupling rate | Fast | Moderate (steric hindrance) |
| Protodeboronation | Low | High (electron-withdrawing oxo group) |
| Oxidative stability | Stable | Sensitive to H₂O₂ |
Scientific Research Applications
(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid is a chemical compound with the molecular formula C8H7BO4 and a molecular weight of 177.95 . It is also known as (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid and has a CAS number of 1345700-91-5 . It is available with a purity of 95% .
Scientific Research Applications
While the provided search results do not explicitly detail the applications of "(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid" as a primary focus, they do suggest its use as a building block in chemical synthesis and as a precursor in developing other compounds . Boronic acids are versatile reagents in organic chemistry, widely used in cross-coupling reactions such as Suzuki-Miyaura coupling .
Synthesis of Mycophenolic Acid (MPA) Analogues
"(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid" can be used in synthesizing Mycophenolic Acid (MPA) analogues . Mycophenolic acid has been reported as an inhibitor of the chikugunya virus (CHIKV) .
MPA can be broken down into three components:
- An aromatic head (the 3-oxo-1,3-dihydroisobenzofuran moiety).
- A rigid linker (the alkene connection).
- An acidic tail (the carboxylic acid group) .
Development of PARP Inhibitors
Mechanism of Action
The mechanism of action of (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to active sites of enzymes and inhibit their activity . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison
The compound’s isobenzofuranone core differentiates it from simpler aryl boronic acids. Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| (1-Oxo-1,3-dihydroisobenzofuran-4-yl)boronic acid | - | C₈H₇BO₄ | 177.95 | Boronic acid at position 4 of isobenzofuranone |
| (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid | 710348-42-8 | C₇H₆BNO₄ | 178.94 | Oxazole ring instead of isobenzofuranone |
| Phenyl boronic acid | 98-80-6 | C₆H₇BO₂ | 121.93 | Simple aryl boronic acid |
| 4-Methoxyphenyl boronic acid (4-MCPBA) | 5720-07-0 | C₇H₉BO₃ | 151.96 | Methoxy substituent at para position |
Acidity (pKa) and Electronic Effects
Boronic acids’ acidity (pKa) governs their binding to diols (e.g., glucose) and suitability for physiological applications. Key findings:
- Phenyl boronic acid : pKa ~8.86 .
- Fluorinated analogs (e.g., 2,6-difluorophenyl boronic acid): Lower pKa due to electron-withdrawing fluorine substituents .
- Target compound: No experimental pKa reported, but the isobenzofuranone ring likely lowers pKa compared to phenyl boronic acid, enhancing binding to diols at physiological pH (7.4) .
- 4-MCPBA and 3-AcPBA : Higher pKa (>9), limiting glucose-binding efficiency in physiological settings .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on boronic acid stability and electronic properties:
- Phenyl boronic acid : Widely used but prone to protodeboronation under basic conditions .
- Heteroaromatic analogs (e.g., benzooxazolyl boronic acids): Enhanced stability due to conjugation with electron-deficient rings .
- Target compound: The isobenzofuranone scaffold likely improves stability compared to phenyl boronic acid, though direct comparisons are lacking. Pinacol ester derivatives (e.g., MFCD18205373) may further enhance stability for storage .
Biological Activity
(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a bicyclic structure, which contributes to its reactivity and interaction with biological targets. The boron atom can form reversible covalent bonds with diols, making it a versatile scaffold in medicinal chemistry.
The biological activity of (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and proteases, which are crucial in cancer cell proliferation and survival.
- Antioxidant Activity : It may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Research indicates that (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Apoptosis induction |
| MDA-MB231 | 4.8 | Cell cycle arrest |
| K562 | 6.0 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead in developing novel anticancer agents.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Bactericidal |
| Candida albicans | 8 µg/mL | Fungicidal |
This broad-spectrum activity highlights its potential for treating infections.
Case Studies
- Cancer Therapy : A study evaluated the effects of (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid in combination with traditional chemotherapeutics. Results indicated enhanced efficacy and reduced side effects in animal models, suggesting a synergistic effect that warrants further investigation.
- Inflammatory Diseases : In a model of rheumatoid arthritis, the compound exhibited significant anti-inflammatory effects, reducing joint swelling and pain in treated animals compared to controls.
Q & A
Q. How does the Lewis acidity of this compound influence its reactivity in cross-coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
